![molecular formula C20H10F3N B14217569 2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 823227-33-4](/img/structure/B14217569.png)
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hex-3-ene-1,5-diyn-1-yl chain and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using more efficient catalysts to increase yield and reduce costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its ability to penetrate biological membranes. The benzonitrile group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: A similar compound with a fluorine atom instead of the hex-3-ene-1,5-diyn-1-yl chain.
(2,6-bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone: Another compound featuring trifluoromethyl groups and a different functional group arrangement.
Uniqueness
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is unique due to its combination of a trifluoromethyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
823227-33-4 |
|---|---|
Molekularformel |
C20H10F3N |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
2-[6-[2-(trifluoromethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10F3N/c21-20(22,23)19-14-8-7-12-17(19)11-4-2-1-3-9-16-10-5-6-13-18(16)15-24/h1-2,5-8,10,12-14H |
InChI-Schlüssel |
WZVMDWJCRJDFLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
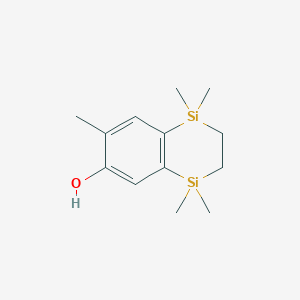
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
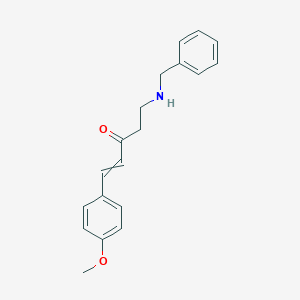

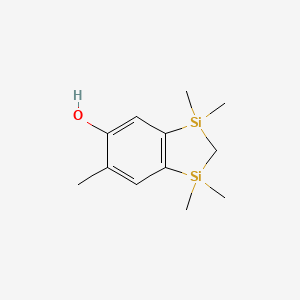
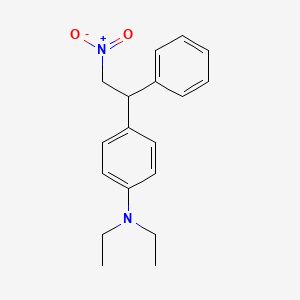

![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
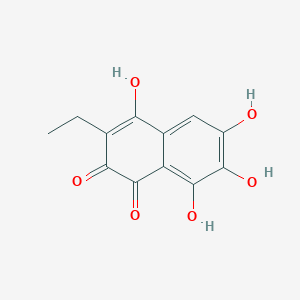
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
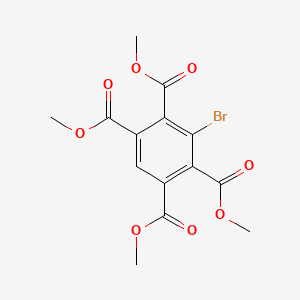
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
